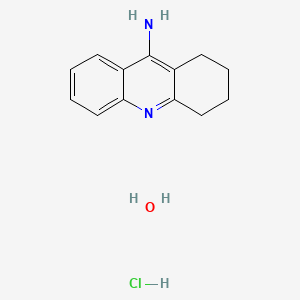

Fingolimod hydrochloride

Übersicht

Beschreibung

Fingolimodhydrochlorid ist ein immunmodulatorisches Medikament, das hauptsächlich zur Behandlung der Multiplen Sklerose eingesetzt wird. Es ist ein Sphingosin-1-Phosphat-Rezeptor-Modulator, der Lymphozyten in den Lymphknoten sequestert und sie daran hindert, zu einer Autoimmunreaktion beizutragen . Diese Verbindung hat eine signifikante Wirksamkeit bei der Reduzierung der Rate von Rückfällen bei schubförmig-remittierender Multipler Sklerose gezeigt .

Wirkmechanismus

Target of Action

Fingolimod hydrochloride is a sphingosine 1-phosphate receptor modulator . Its primary targets are the sphingosine 1-phosphate receptors (S1PRs), specifically S1PR1, S1PR3, S1PR4, and S1PR5 . These receptors play a crucial role in the immune system, particularly in the circulation of lymphocytes .

Mode of Action

The active metabolite of Fingolimod, fingolimod-phosphate, binds to the S1PRs, bringing about an array of pharmacological effects . This binding leads to a reduction in the number of circulating T-cells, thereby suppressing inflammation and the progression of multiple sclerosis (MS) .

Biochemical Pathways

Fingolimod affects several biochemical pathways. It exerts inhibitory effects on sphingolipid pathway enzymes, histone deacetylases, transient receptor potential cation channel subfamily M member 7 (TRMP7), and cytosolic phospholipase A2α (cPLA2α). It also reduces lysophosphatidic acid (LPA) plasma levels and activates protein phosphatase 2A (PP2A) . These actions lead to various downstream effects, including apoptosis, autophagy, cell cycle arrest, epigenetic regulations, macrophages M1/M2 shift, and enhancement of BDNF expression .

Pharmacokinetics

Fingolimod is efficiently absorbed, with an oral bioavailability of >90%, and its absorption is unaffected by dietary intake . It has a half-life of 6-9 days, and steady-state pharmacokinetics are reached after 1-2 months of daily dosing . Fingolimod is extensively metabolized via three main pathways: reversible phosphorylation to fingolimod phosphate, hydroxylation and oxidation to yield a series of inactive carboxylic acid metabolites, and formation of non-polar ceramides .

Result of Action

Fingolimod’s action results in profound reductions in T-cell numbers in circulation and the central nervous system (CNS), thereby suppressing inflammation and MS . It also induces apoptosis, autophagy, cell cycle arrest, and enhances BDNF expression . Furthermore, it has been associated with potentially beneficial therapeutic effects in immunomodulatory diseases, CNS injuries, and diseases including Alzheimer’s disease (AD), Parkinson’s disease (PD), epilepsy, and even cancer .

Action Environment

The action of Fingolimod is influenced by the environment within the body. High levels of S1P in the blood and lymph initiate the egress of lymphocytes from the lymphoid organs into the blood via the Gαi PI3K pathway and the small GTPase Rac activation . The drug’s efficacy and stability can be affected by various factors, including the presence of other drugs metabolized by cytochrome P450 (CYP) 4F2 .

Biochemische Analyse

Biochemical Properties

Fingolimod hydrochloride interacts with sphingosine 1-phosphate receptors, which are a group of G protein-coupled receptors . This interaction plays a crucial role in the biochemical reactions involving this compound .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by sequestering lymphocytes in lymph nodes, thereby preventing them from contributing to an autoimmune reaction . This action has a significant impact on cell signaling pathways and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its metabolization by sphingosine kinase to the active metabolite, fingolimod-phosphate . This active metabolite binds to sphingosine 1-phosphate receptors, leading to their internalization and subsequent sequestration of lymphocytes in lymph nodes .

Temporal Effects in Laboratory Settings

This compound shows changes in its effects over time in laboratory settings. For instance, it has been reported that the decline in heart rate usually starts within 1 hour of the first dose . Moreover, elevations in liver enzymes occurred within 6 to 9 months and returned to normal within approximately 2 months following discontinuation of fingolimod .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, Fingolimod has shown neuroprotective effects in different animal models of neurodegenerative diseases, correlating with increased brain-derived neurotrophic factor and improved disease phenotype (cognition and/or motor abilities) .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized via three major metabolic pathways: phosphorylation of the (S)-enantiomer of fingolimod-phosphate (pharmacologically active), oxidation by cytochrome P450 4F2 (CYP4F2), and fatty acid-like metabolism to various inactive metabolites .

Transport and Distribution

This compound is transported and distributed within cells and tissues. The volume of distribution of fingolimod is about 1200±260 L. It is approximately 86% distributed in the red blood cells (RBC) .

Subcellular Localization

Given its mechanism of action, it can be inferred that it primarily interacts with sphingosine 1-phosphate receptors, which are located on the cell surface .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Fingolimodhydrochlorid kann durch einen mehrstufigen Prozess synthetisiert werden. Ein Verfahren beinhaltet die Reaktion von 2-Acetamido-2-(2-Phenylethyl)propan-1,3-diol mit Octanoylchlorid in Gegenwart eines Friedel-Crafts-Katalysators und eines halohydrocarbonischen organischen Lösungsmittels unter Inertgasatmosphäre . Das Produkt wird dann weiteren Reinigungsschritten unterzogen, um eine hohe Reinheit zu erreichen .

Industrielle Produktionsverfahren

Die industrielle Produktion von Fingolimodhydrochlorid beinhaltet einen ähnlichen Syntheseweg, der jedoch für die großtechnische Produktion optimiert ist. Das Verfahren vermeidet die Verwendung der Säulenchromatographie-Reinigung, was es effizienter und kostengünstiger macht . Das Endprodukt wird mit einer Reinheit von über 99,8 % erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Fingolimodhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Es wird auch Belastungsbedingungen wie oxidativen, Säure-, Basen-, hydrolytischen, thermischen und photolytischen Belastungen ausgesetzt, um die Stabilität und die Bildung verwandter Verunreinigungen zu bestimmen .

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen mit Fingolimodhydrochlorid verwendet werden, sind Kaliumdihydrogenphosphat, Triethylamin und Trifluoressigsäure . Die Reaktionen werden typischerweise unter kontrollierten pH-Bedingungen durchgeführt und mit chromatographischen Techniken überwacht .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene prozessbedingte Verunreinigungen und Abbauprodukte. Diese werden mit Hilfe der Ultra-Performance-Flüssigchromatographie gekoppelt mit Photodioden-Array-Detektion getrennt und quantifiziert .

Wissenschaftliche Forschungsanwendungen

Fingolimodhydrochlorid hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Medizin: Es wird hauptsächlich zur Behandlung der schubförmig-remittierenden Multiplen Sklerose eingesetzt.

Biologie: Fingolimodhydrochlorid hat gezeigt, dass es den Reparaturprozess von Gliazellen und Vorläuferzellen nach einer Verletzung stimuliert.

Wirkmechanismus

Fingolimodhydrochlorid wird durch Sphingosin-Kinase zu seinem aktiven Metaboliten, Fingolimod-Phosphat, metabolisiert . Dieser aktive Metabolit bindet an die Sphingosin-1-Phosphat-Rezeptoren 1, 3, 4 und 5 und blockiert die Fähigkeit der Lymphozyten, aus den Lymphknoten zu gelangen . Dadurch wird die Anzahl der Lymphozyten, die dem zentralen Nervensystem zur Verfügung stehen, reduziert, wodurch die zentrale Entzündung verringert wird .

Vergleich Mit ähnlichen Verbindungen

Fingolimodhydrochlorid ist unter den Sphingosin-1-Phosphat-Rezeptor-Modulatoren einzigartig aufgrund seiner oralen Aktivität und seiner Fähigkeit, Lymphozyten in den Lymphknoten zu sequestieren . Ähnliche Verbindungen sind:

Natalizumab: Ein weiteres immunmodulatorisches Medikament, das bei Multipler Sklerose eingesetzt wird, jedoch mit einem anderen Wirkmechanismus.

Siponimod: Ein ähnlicher Sphingosin-1-Phosphat-Rezeptor-Modulator mit einem leicht abweichenden Rezeptorbindungsprofil.

Ozanimod: Ein weiterer Sphingosin-1-Phosphat-Rezeptor-Modulator, der bei Multipler Sklerose und Colitis ulcerosa eingesetzt wird.

Fingolimodhydrochlorid zeichnet sich durch seine einzigartige Kombination aus Wirksamkeit, oraler Verabreichung und breitem Rezeptorbindungsprofil aus .

Eigenschaften

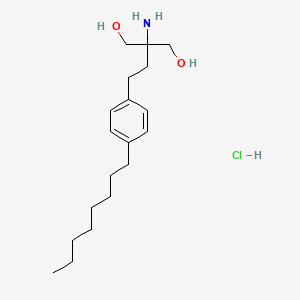

IUPAC Name |

2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H33NO2.ClH/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-22;/h9-12,21-22H,2-8,13-16,20H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWZTYAVBMYWFGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00167364 | |

| Record name | Fingolimod hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162359-56-0 | |

| Record name | Fingolimod hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162359-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fingolimod hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162359560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fingolimod hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FINGOLIMOD HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G926EC510T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[6-(dimethylamino)-6,7,8,9-tetrahydro-5H-carbazol-3-yl]-4-fluorobenzamide](/img/structure/B1663810.png)